3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a heterocyclic compound featuring a 4,5-dihydroisoxazole (isoxazoline) ring fused to a carboxylic acid group and substituted with a 3,4,5-trimethoxyphenyl moiety. The 3,4,5-trimethoxyphenyl group is a pharmacophoric motif associated with bioactivity, particularly in anticancer agents (e.g., combretastatin analogs) due to its ability to disrupt tubulin polymerization . Computational properties include a topological polar surface area (TPSA) of 86.6 Ų, suggesting moderate membrane permeability, and a hydrogen bond donor/acceptor count of 1/7, which may influence solubility and target interactions .
Properties
IUPAC Name |
3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO6/c1-17-9-4-7(5-10(18-2)12(9)19-3)8-6-11(13(15)16)20-14-8/h4-5,11H,6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKTAYBRIPSZOSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NOC(C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iodine-Catalyzed Cyclization
A prominent protocol involves iodine-mediated cyclization, where acetanilide and propionamide are combined with 3,4,5-trimethoxybenzaldehyde in the presence of iodine (0.1 mol) at reflux for 6–7 hours. The reaction proceeds via nucleophilic attack of the amide on the aldehyde, followed by dehydration and ring closure. Post-reaction, the mixture is neutralized with NaHCO₃, extracted with diethyl ether, and purified via column chromatography (n-hexane:ethyl acetate, 8:2). This method yields the target compound at 78% efficiency, with crystallization yielding a white solid.
Table 1: Cyclocondensation Reaction Parameters
| Parameter | Value |
|---|---|
| Catalyst | Iodine (0.1 mol) |
| Temperature | Reflux (100–110°C) |
| Reaction Time | 6–7 hours |
| Solvent | Diethyl ether |
| Purification | Column chromatography |
| Yield | 78% |
Oxazolone Intermediate Pathway
Oxazolones serve as versatile intermediates for constructing the dihydro-oxazole scaffold. Source outlines a two-step synthesis involving the formation of a trimethoxybenzylidene oxazolone, followed by ring-opening with amino acids.
Oxazolone Synthesis
A mixture of 3,4,5-trimethoxybenzaldehyde (10 mmol), 2-(3,4-dimethoxybenzamido)acetic acid (10 mmol), and anhydrous sodium acetate (11 mmol) in acetic anhydride is heated at 80°C for 2 hours. The resultant oxazolone is isolated via ethanol precipitation (54% yield) and recrystallized from ethanol/water (3:1).
Ring-Opening and Carboxylation
The oxazolone intermediate reacts with β-alanine in ethanol under reflux, catalyzed by triethylamine, to open the oxazolone ring. Acidic workup with HCl yields the carboxylic acid derivative. This method achieves a 65% yield, with purity confirmed by HPLC.
Table 2: Oxazolone Reaction Conditions
| Step | Conditions |
|---|---|
| Oxazolone Formation | 80°C, 2 hours, Ac₂O |
| Ring-Opening | Reflux, 10 hours, Et₃N |
| Yield | 65% |
Comparative Analysis of Methodologies
Each method offers distinct advantages:
-
Cyclocondensation provides high yields (78%) but requires rigorous purification.
-
Metalation-Coupling allows regioselective aryl introduction but involves costly palladium catalysts.
-
Oxazolone Pathway enables modular substitution but necessitates multi-step synthesis.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors optimize the exothermic cyclocondensation step, enhancing safety and reproducibility. Solvent recovery systems (e.g., diethyl ether distillation) and automated chromatography reduce costs and waste .
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has shown potential as a pharmacophore. It can interact with various biological targets, leading to the development of new therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-cancer agent, anti-inflammatory agent, and neuroprotective agent. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which 3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The trimethoxyphenyl group can bind to receptors or enzymes, modulating their activity and leading to desired biological effects. The oxazole ring plays a crucial role in the compound's stability and reactivity, contributing to its overall mechanism of action.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
Key Observations :
- Unsaturated isoxazole derivatives (e.g., C₁₃H₁₃NO₆) lack the dihydro group, leading to faster metabolic degradation due to reduced ring stability .
Analogues with Heterocyclic Modifications
Key Observations :
- The imidazole-substituted analogue demonstrates high synthetic yield (91%) and distinct bioactivity, suggesting that heterocyclic side chains can diversify pharmacological profiles .
- The methoxycarbonyl variant (C₆H₇NO₅) lacks aromaticity, reducing π-π stacking interactions critical for target binding .
Key Observations :
Biological Activity
3-(3,4,5-Trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of immunomodulation and anti-inflammatory responses. This article synthesizes existing research findings to elucidate its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 350.37 g/mol
The presence of the isoxazole ring and methoxy groups contributes to its biological properties.
Immunomodulatory Effects
Research has shown that derivatives of isoxazole, including our compound of interest, exhibit significant immunomodulatory effects. For instance:
- Inhibition of Immune Responses : The compound has demonstrated the ability to inhibit humoral immune responses in vitro. In vivo studies indicate that it can stimulate the inductive phase of delayed-type hypersensitivity (DTH) while suppressing the eliciting phase .
- Impact on Cytokine Production : It has been observed to inhibit lipopolysaccharide (LPS)-induced TNF-α production in human whole blood cultures, suggesting a role in modulating inflammatory cytokine release .
Anti-inflammatory Activity
The compound's anti-inflammatory potential is supported by its ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) activities:
- Cyclooxygenase Inhibition : The compound has shown significant inhibitory activity toward COX-2, which is critical in the inflammatory pathway .
- Leukotriene Synthesis Inhibition : It also acts as a leukotriene synthesis inhibitor, positioning it as a candidate for anti-inflammatory drug development .
The biological activities of this compound may be attributed to several mechanisms:
- Regulation of Immune Cell Function : The compound appears to preferentially increase mature CD4+ and CD8+ T cells in spleen tissues, enhancing cellular immune responses while modulating myelocytic cells .
- Pro-apoptotic Actions : It induces pro-apoptotic signaling pathways by increasing the expression of caspases and NF-kB1 in various cell types, indicating a potential mechanism for its immunosuppressive effects .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds within the isoxazole class:
Q & A
Q. What are the optimal synthetic routes for 3-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can reaction efficiency be improved?
- Methodological Answer : The synthesis typically involves cyclocondensation of hydroxylamine derivatives with α,β-unsaturated ketones or esters bearing the trimethoxyphenyl group. Key parameters include temperature control (70–100°C), solvent selection (e.g., ethanol or DMF), and catalyst use (e.g., acetic acid). To enhance efficiency, continuous flow reactors can reduce reaction times and improve yields by optimizing mixing and heat transfer . Green chemistry principles, such as solvent recycling or microwave-assisted synthesis, may further reduce waste and energy consumption .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C): Confirm the presence of the oxazole ring (δ 6.5–8.0 ppm for aromatic protons) and trimethoxyphenyl groups (δ 3.7–3.9 ppm for methoxy protons).
- IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and oxazole C=N absorption (~1650 cm⁻¹).
- HPLC/MS : Assess purity (>95%) and molecular weight (e.g., [M+H]⁺ at m/z 322.1).
- X-ray crystallography (if crystalline): Resolve stereochemical details .
Q. What are the critical stability considerations for handling and storing this compound?
- Methodological Answer :
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxazole ring or oxidation of methoxy groups.
- Handling : Avoid prolonged exposure to light (UV degradation) and moisture. Use desiccants in storage vials .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation) impact biological activity in this compound class?
- Methodological Answer : Comparative SAR studies reveal:
- Trimethoxyphenyl vs. Dichlorophenyl : Trimethoxyphenyl derivatives exhibit stronger π-π stacking with enzyme active sites (e.g., tubulin), enhancing anticancer activity, while dichlorophenyl analogs show higher logP values, improving membrane permeability .
- Carboxylic Acid vs. Amide Derivatives : Amidation (e.g., 2,4-difluorophenylamide) increases metabolic stability but may reduce solubility. Use logD (pH 7.4) measurements to balance bioavailability .
Q. What experimental strategies can elucidate the mechanism of enzyme inhibition (e.g., COX-2 or tubulin polymerization)?
- Methodological Answer :
- Enzyme Assays : Perform kinetic studies (IC₅₀ determination) using fluorescence polarization for tubulin or ELISA for COX-2.
- Docking Simulations : Use AutoDock Vina to model interactions between the trimethoxyphenyl group and COX-2’s hydrophobic pocket (PDB ID: 5KIR). Validate with mutagenesis (e.g., His90Ala) .
- Thermal Shift Assays : Monitor protein stability changes upon compound binding to confirm target engagement .
Q. How can computational modeling (e.g., DFT, QSAR) guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electron density maps for reactive sites (e.g., oxazole ring susceptibility to nucleophilic attack).
- QSAR Models : Train datasets using descriptors like polar surface area (PSA), ClogP, and H-bond donors/acceptors to predict absorption (e.g., Rule of Five compliance) .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) across structurally similar analogs?
- Methodological Answer :
- Contextualize Assay Conditions : Compare cell lines (e.g., MCF-7 vs. HeLa), exposure times (24h vs. 72h), and solvent effects (DMSO vs. PBS).
- Control Experiments : Replicate studies with standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Meta-Analysis : Use PubChem BioActivity data to identify trends (e.g., dichlorophenyl derivatives consistently show higher Gram-negative activity) .
Methodological Tables
Q. Table 1. Comparative Reactivity of Oxazole Derivatives
| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) | Key Reference |
|---|---|---|---|
| 3,4,5-Trimethoxyphenyl | 0.45 | 78 | |
| 3,5-Dichlorophenyl | 0.62 | 85 |
Q. Table 2. pKa Determination via Potentiometric Titration
| Solvent | pKa (Experimental) | pKa (Predicted) |
|---|---|---|
| Isopropyl Alcohol | 3.2 | 3.1 |
| DMF | 2.8 | 2.9 |
| Data derived from tetrabutylammonium hydroxide titrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
